3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H11FN2OS2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and apoptosis pathways .
Pharmacokinetics
Related compounds have been found to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to inhibit cell growth and induce apoptosis .
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). It interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The compound forms essential hydrogen bonds with Leu83 in the CDK2 active site, which is crucial for its inhibitory action . Additionally, it has shown cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Cellular Effects
This compound exerts significant effects on cellular processes. It induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels . The compound also influences cell signaling pathways, particularly the caspase 3-mediated apoptotic pathway, leading to cell death . Furthermore, it affects gene expression by altering the levels of apoptosis-related markers such as cleaved caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits CDK2 by forming hydrogen bonds with Leu83 in the active site, leading to cell cycle arrest . The compound also induces apoptosis through the caspase 3-mediated pathway, which involves the activation of caspases and subsequent cleavage of cellular proteins . Additionally, it affects gene expression by modulating the levels of apoptosis-related markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. In vitro studies have demonstrated its sustained cytotoxic activity over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism results in the formation of active metabolites that contribute to its therapeutic effects . Additionally, it affects metabolic flux and metabolite levels, influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It accumulates in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its cytotoxic effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS2/c1-7-6-10-11(19-7)12(17)16(13(18)15-10)9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTZISWNYZOWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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